N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)pentanohydrazide N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)pentanohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0383009
InChI: InChI=1S/C18H18BrClN2O3/c1-2-3-17(25-15-7-5-14(20)6-8-15)18(24)22-21-11-12-10-13(19)4-9-16(12)23/h4-11,17,23H,2-3H2,1H3,(H,22,24)/b21-11+
SMILES: CCCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)OC2=CC=C(C=C2)Cl
Molecular Formula: C18H18BrClN2O3
Molecular Weight: 425.7g/mol

N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)pentanohydrazide

CAS No.:

Cat. No.: VC0383009

Molecular Formula: C18H18BrClN2O3

Molecular Weight: 425.7g/mol

* For research use only. Not for human or veterinary use.

N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)pentanohydrazide -

Specification

Molecular Formula C18H18BrClN2O3
Molecular Weight 425.7g/mol
IUPAC Name N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-chlorophenoxy)pentanamide
Standard InChI InChI=1S/C18H18BrClN2O3/c1-2-3-17(25-15-7-5-14(20)6-8-15)18(24)22-21-11-12-10-13(19)4-9-16(12)23/h4-11,17,23H,2-3H2,1H3,(H,22,24)/b21-11+
Standard InChI Key DSLJOXWSUWDKAV-SRZZPIQSSA-N
SMILES CCCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)OC2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator